Ethyl 4-(1,1-difluoroethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(1,1-difluoroethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)8-4-6-9(7-5-8)11(2,12)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHJQHKAZPIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving the Difluoroethyl Moiety Within the Benzoate Framework
Reaction Pathway Elucidation
Understanding the reaction pathways of Ethyl 4-(1,1-difluoroethyl)benzoate is crucial for its application in synthesis and materials science. The electronic nature of the 1,1-difluoroethyl group, being strongly electron-withdrawing, significantly impacts the reactivity of the aromatic ring and the ethyl ester functionality.
Analysis of Nucleophilic Attack Mechanisms
The electron-deficient nature of the benzene (B151609) ring in this compound, accentuated by the two fluorine atoms, makes it a potential substrate for nucleophilic aromatic substitution (NAS). In a typical NAS mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. masterorganicchemistry.com For this compound, a nucleophilic attack would be directed to the positions ortho or meta to the difluoroethyl group, assuming a suitable leaving group is present on the ring.
Alternatively, nucleophilic attack can occur at the carbonyl carbon of the ester group, following a classic nucleophilic acyl substitution pathway. The reactivity of the ester can be modulated by the electronic effects of the substituent at the para position. The strong inductive effect (-I) of the 1,1-difluoroethyl group would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted ethyl benzoate (B1203000).
Reactions at the benzylic-like position of the difluoroethyl group itself can also be considered. A direct S_N2 attack on the carbon bearing the two fluorine atoms is generally difficult due to steric hindrance and the strength of the C-F bonds. However, under certain conditions, an S_N1-type mechanism could be envisaged if a carbocation at this position can be stabilized, although the electron-withdrawing fluorine atoms would typically destabilize an adjacent positive charge. nih.gov
| Nucleophilic Attack Site | Plausible Mechanism | Influencing Factors |
| Aromatic Ring | Nucleophilic Aromatic Substitution (NAS) | Presence of a good leaving group on the ring; nature of the nucleophile. |
| Carbonyl Carbon | Nucleophilic Acyl Substitution | Strength of the nucleophile; reaction conditions (e.g., acid or base catalysis). |
| Difluoroethyl Carbon | S_N1 or S_N2 (less likely) | Nature of the leaving group (if any); solvent polarity; potential for carbocation stabilization. |
Investigations into Radical Intermediates and Propagation
The presence of the C-F bonds in the 1,1-difluoroethyl group can influence radical reactions. While C-F bonds are generally strong, the generation of a radical at the carbon bearing the fluorine atoms can be achieved under specific conditions, for instance, through the use of potent radical initiators or via photoredox catalysis. Once formed, this difluoroalkyl radical can participate in various propagation steps. nih.gov
Studies of Organometallic Intermediates in Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)
This compound can potentially participate in various organometallic cross-coupling reactions, which are fundamental processes in modern organic synthesis. These reactions typically proceed through a catalytic cycle involving key steps such as oxidative addition and reductive elimination at a metal center, often palladium. chemscene.com
In a hypothetical cross-coupling reaction, for instance a Suzuki or Heck reaction, the C-X bond (where X is a halide or triflate) on the aromatic ring would undergo oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This step involves the insertion of the metal into the C-X bond, leading to a higher oxidation state of the metal (e.g., Pd(II)). The 1,1-difluoroethyl group would remain as a spectator substituent on the aryl-metal intermediate. Subsequent steps of transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling) followed by reductive elimination would regenerate the catalyst and yield the cross-coupled product. Reductive elimination is the reverse of oxidative addition and involves the formation of a new C-C bond and the reduction of the metal's oxidation state. google.comnii.ac.jp The electronic properties of the difluoroethyl group can influence the rates of these elementary steps.
| Catalytic Step | Description | Role of Metal Center |
| Oxidative Addition | Insertion of the metal into the C-X bond of the aryl halide. | Oxidation state increases (e.g., Pd(0) to Pd(II)). |
| Transmetalation/Migratory Insertion | Transfer of an organic group from another reagent to the metal center or insertion of an alkene into the metal-carbon bond. | Coordination of incoming reactants. |
| Reductive Elimination | Formation of the new C-C bond and release of the product. | Oxidation state decreases (e.g., Pd(II) to Pd(0)), regenerating the catalyst. |
Computational Mechanistic Studies
Computational chemistry provides a powerful tool to investigate the intricate details of reaction mechanisms, offering insights that may be difficult to obtain experimentally.
Application of Density Functional Theory (DFT) in Reaction Mechanism Profiling
Density Functional Theory (DFT) has become a standard method for studying the electronic structure and energetics of molecules and reaction pathways. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface for various proposed mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. This allows for the determination of the most energetically favorable pathway and provides a deeper understanding of the factors controlling the reaction's outcome. DFT can also be used to analyze the electronic properties of the molecule, such as atomic charges and orbital distributions, to rationalize its reactivity.
Elucidating Transition States and Energy Barriers
A key aspect of computational mechanistic studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the kinetics of a reaction. Using DFT methods, the geometry of transition states for the elementary steps in nucleophilic, radical, or organometallic reactions of this compound can be optimized.
Once the transition state structure is found, its energy can be calculated to determine the activation energy barrier for that step. Comparing the energy barriers for different competing pathways allows for the prediction of the major reaction product. For example, in a nucleophilic aromatic substitution, DFT could be used to compare the energy barriers for attack at different positions on the ring, thus predicting the regioselectivity of the reaction.
Analysis of Non-Covalent Interactions, including F2C-H---X Hydrogen Bonding
A critical aspect in understanding the behavior of the difluoroethyl group is its capacity to engage in non-covalent interactions, particularly hydrogen bonding. While conventional hydrogen bonds involve donors like O-H or N-H groups, the C-H bond in a difluoromethyl (CF2H) or difluoroethyl group can also act as a hydrogen bond donor. nih.govacs.org This capability stems from the strong electron-withdrawing nature of the two fluorine atoms, which increases the acidity and partial positive charge on the hydrogen atom of the difluoroethyl group, enabling it to interact with electron-rich atoms (X), such as oxygen or nitrogen. nih.gov
Experimental and computational studies have confirmed the existence and significance of these F2C-H---X hydrogen bonds. nih.govacs.org These interactions, while generally weaker than classical hydrogen bonds, play a crucial role in determining molecular conformation and intermolecular associations. nih.gov For instance, the hydrogen bond donor ability of a difluoromethyl group has been found to be comparable to that of thiophenol or aniline. mdpi.commdpi.com
The table below summarizes key findings from studies on hydrogen bonding involving the difluoromethyl group, which serves as a model for the difluoroethyl group in this compound.
| Interaction Type | Method | Finding | Reference |
| CF2–H···O Hydrogen Bonds | Crystallography, Spectroscopy, Computational | The CF2H group can act as a hydrogen bond donor, influencing intermolecular interactions and conformational preferences. | nih.gov |
| CF2H as a Bioisostere | Experimental and Computational | The CF2H group can be a bioisostere for the OH group, with CF2–H···O hydrogen bonds playing a significant role. | nih.gov |
| Hydrogen Bond Acidity | 1H NMR Analysis | The difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline. | mdpi.commdpi.com |
| Bonding Energy | Quantum Chemical Calculations | The bonding energy of a dimer stabilized by CF2H hydrogen bonding was calculated to be -3.1 kcal/mol, comparable to an OH-substituted dimer at -3.5 kcal/mol. | acs.org |
Furthermore, studies on structurally similar compounds, such as ethyl 4-amino-3,5-difluorobenzoate, have revealed the presence of C-H···F short contacts in the crystal structure, indicating that the fluorine atoms themselves can act as weak hydrogen bond acceptors. rsc.org This dual nature of the difluoroethyl group, with a hydrogen bond donor C-H and weakly accepting fluorine atoms, allows for a complex network of non-covalent interactions.
Role of Solvents and Catalysts in Reaction Selectivity and Efficiency
The polarity of the solvent can significantly impact the stability of reactants, transition states, and products. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents are often preferred as they can solvate the cation while leaving the nucleophile relatively free to attack the aromatic ring. The hydrogen bonding capabilities of the difluoroethyl group, as discussed in the previous section, mean that protic solvents could engage in hydrogen bonding with the substrate, potentially altering its reactivity.
Catalysts play a multifaceted role in reactions of aromatic compounds. In the context of modifying the benzoate framework of this compound, various catalytic systems can be envisaged:
Acid Catalysis: The ester group can be susceptible to hydrolysis or transesterification under acidic conditions. The choice of acid catalyst and solvent can determine the equilibrium position and reaction rate.
Base Catalysis: Alkaline catalysts are employed in reactions such as the Claisen condensation, which could potentially involve the ethyl acetate (B1210297) moiety if appropriate reaction partners are present. google.com
Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. acs.org For this compound, such reactions could be used to introduce a variety of substituents onto the benzene ring, provided a suitable leaving group is present. The choice of ligand on the metal center is crucial for controlling the selectivity and efficiency of these transformations. acs.org For example, in the difluoromethylation of azoles, the XantPhos ligand was found to be optimal for the palladium-catalyzed reaction. acs.org
Photoredox Catalysis: Recent advancements have shown that photoredox catalysis is effective for the direct C-H difluoromethoxylation of arenes. rsc.orgnih.gov This methodology, which often proceeds at room temperature, could potentially be applied to functionalize the aromatic ring of this compound. The selection of the photocatalyst and solvent is critical for the generation of the required radical species and for ensuring good reaction yields. nih.gov
The table below provides a general overview of how solvents and catalysts can influence reactions of aromatic compounds, which can be extrapolated to this compound.
| Reaction Type | Catalyst/Solvent System | General Role | Potential Application to this compound |
| Esterification/Transesterification | Acid catalysts (e.g., H2SO4), often in an alcohol solvent. | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. | Modification of the ethyl ester group. |
| C-H Functionalization | Photoredox catalysts (e.g., Iridium or Ruthenium complexes) in organic solvents. | To generate radical intermediates that can react with the aromatic ring. nih.gov | Introduction of new functional groups onto the benzene ring. |
| Cross-Coupling Reactions | Palladium catalysts with various phosphine (B1218219) ligands in solvents like toluene, THF, or DMF. | To facilitate oxidative addition, transmetalation, and reductive elimination steps. acs.org | Functionalization of the benzene ring if a halide or triflate is present. |
| Hydrodefluorination | Bismuthinidene catalysts. | To achieve C-F bond cleavage and C-H bond formation. nih.gov | Selective removal of fluorine atoms from the difluoroethyl group. |
Derivatization and Chemical Transformations of Ethyl 4 1,1 Difluoroethyl Benzoate
Modifications at the Ester Functional Group
The ester functional group in Ethyl 4-(1,1-difluoroethyl)benzoate is a primary site for chemical modification, allowing for its conversion into a range of other functional groups.
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the reactant alcohol. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of transesterification of aromatic esters are well-established. For instance, the transesterification of ethyl benzoate (B1203000) with various alcohols can be achieved under acidic or basic conditions. It is expected that this compound would undergo similar reactions.
A general representation of the transesterification reaction is as follows:
Table 1: General Conditions for Transesterification of Aromatic Esters
| Catalyst | Alcohol (R'-OH) | Conditions | Product |
| Acid (e.g., H₂SO₄, TsOH) | Methanol (B129727), Propanol, etc. | Reflux with excess alcohol | Methyl/Propyl 4-(1,1-difluoroethyl)benzoate |
| Base (e.g., NaOR', KOR') | Methanol, Propanol, etc. | Anhydrous conditions | Methyl/Propyl 4-(1,1-difluoroethyl)benzoate |
Hydrolysis to Carboxylic Acid Derivatives
The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1,1-difluoroethyl)benzoic acid, under either acidic or basic conditions. semanticscholar.org Alkaline hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion. sserc.org.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uk Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. sserc.org.uk
The hydrolysis of this compound is a key step in the synthesis of various derivatives, as the resulting carboxylic acid can undergo a wide range of further transformations. semanticscholar.org
A study detailing the synthesis of an aminohyxyl derivative involved the hydrolysis of this compound to 4-(1,1-difluoroethyl)benzoic acid. semanticscholar.org The reaction was carried out by refluxing the ester with sodium hydroxide in a mixture of tetrahydrofuran and water. semanticscholar.org
Table 2: Conditions for the Hydrolysis of this compound
| Reagents | Solvent | Conditions | Product | Yield | Reference |
| NaOH | THF/H₂O | Reflux, 4 h | 4-(1,1-Difluoroethyl)benzoic acid | Not specified | semanticscholar.org |
Conversion to Amides or other Carboxylic Acid Derivatives
Following hydrolysis to 4-(1,1-difluoroethyl)benzoic acid, the carboxylic acid can be converted into a variety of derivatives, with amides being a particularly important class. The conversion to an amide typically involves a two-step process. First, the carboxylic acid is activated, often by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an appropriate amine to form the corresponding amide.
The general scheme for the formation of an amide from a carboxylic acid is shown below:
Reactions Involving the Difluoroethyl Moiety
The 1,1-difluoroethyl group is generally stable, but under specific conditions, it can be a site for functionalization or transformation.
Selective Functionalization of the Difluoroethyl Group
Direct and selective functionalization of the 1,1-difluoroethyl group on an aromatic ring is a challenging transformation. The high strength of the C-F bonds makes them difficult to break selectively. Research in the area of C-F bond activation is ongoing, but specific methods for the selective functionalization of the 1,1-difluoroethyl group in this compound are not well-documented in the available literature. General strategies for the functionalization of gem-difluoroalkanes often involve radical or organometallic pathways, but these may lack the selectivity required for complex molecules.
Transformation to Other Fluoroalkyl Groups (e.g., α-fluoro-2-arylpropionic acids)
The transformation of a 1,1-difluoroethyl group into other fluoroalkyl moieties, such as the α-fluoro-2-arylpropionic acid structure found in some non-steroidal anti-inflammatory drugs (NSAIDs), is a synthetically valuable but complex process. nih.gov There is no direct, one-step method reported in the literature for this specific transformation starting from an aryl-CF₂CH₃ compound.
The synthesis of α-fluoro-2-arylpropionic acids typically involves introducing the fluorine atom at the α-position to the carboxylic acid at a later stage of the synthesis, rather than by modifying a pre-existing difluoroethyl group. nih.gov For example, fluorination of a 2-arylpropionic acid derivative could be a more common route. Therefore, converting the 1,1-difluoroethyl group of this compound to an α-fluoro-2-arylpropionic acid would likely require a multi-step synthetic sequence involving deconstruction and reconstruction of the side chain, rather than a direct transformation.
Applications as a Building Block in Heterocyclic Synthesis
While this compound is a valuable synthetic intermediate, specific, documented examples of its direct integration into certain heterocyclic systems as a primary building block are not prevalent in readily available scientific literature. The following sections address the requested synthetic applications based on general heterocyclic synthesis principles, noting the absence of specific examples starting from this particular compound.
Pyrazole rings are commonly synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govorientjchem.org Another major route involves the [3+2] cycloaddition of a diazo compound with an alkyne. A multi-component approach for synthesizing pyrazole-4-carboxylic acid ethyl esters, for instance, involves the reaction of a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. sid.ir
For this compound to be integrated into a pyrazole structure, it would first need to be transformed into a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated ketone bearing the 4-(1,1-difluoroethyl)phenyl moiety. A direct, one-pot synthesis of a pyrazole derivative starting from this compound is not described in the surveyed literature.
The synthesis of 1,3-benzoxazines typically involves the condensation of a phenol, an amine, and an aldehyde (Mannich condensation). mdpi.com Alternative methods often start from anthranilic acids and their derivatives. nih.gov Given the structure of this compound, which lacks the requisite phenolic or amino groups, it cannot directly participate in these common benzoxazine-forming reactions. Its conversion into a suitable difluoroethylated phenol or aniline precursor would be a necessary prerequisite for its use in the synthesis of such heterocyclic ring systems. There are no specific documented examples of this pathway in the available literature.
Cascade Reactions and Multi-component Transformations
Cascade reactions and multi-component reactions (MCRs) are highly efficient processes that form complex molecules in a single operation by combining three or more reactants. nih.govresearchgate.net These reactions often rely on the starting materials having complementary functional groups that can react sequentially. For example, pseudo-five-component reactions have been used to create bis(pyrazol-5-ol) derivatives from hydrazines, acetylenedicarboxylates, and aldehydes. nih.gov
The utility of this compound in such a reaction would depend on the reactivity of its ester and difluoroethyl groups. While the ester could potentially undergo transformation, the compound lacks the typical functionalities that readily participate in known MCRs for heterocycle synthesis. The surveyed scientific literature does not provide specific examples of cascade or multi-component reactions where this compound is a key starting material.
Computational and Theoretical Investigations Pertaining to Ethyl 4 1,1 Difluoroethyl Benzoate
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical properties. Analysis of Ethyl 4-(1,1-difluoroethyl)benzoate reveals the significant influence of the fluorine atoms on electron distribution and orbital energies.
The 1,1-difluoroethyl substituent at the para-position of the benzoate (B1203000) ring is a key determinant of the molecule's electronic landscape. Fluorine is the most electronegative element, and its presence induces strong polarization effects that propagate throughout the molecule.
The primary mechanism is the negative inductive effect (-I) of the two fluorine atoms. They strongly withdraw electron density from the adjacent carbon atom of the ethyl group. This effect makes the -C(CH₃)F₂ group a potent electron-withdrawing moiety. The consequence is a significant polarization of the C-F bonds, creating a large partial positive charge (δ+) on the carbon and partial negative charges (δ-) on the fluorine atoms. This localized dipole, in turn, influences the aromatic ring and the ester functional group. The electron withdrawal from the benzene (B151609) ring deactivates it towards electrophilic substitution while influencing the charge distribution on the carbonyl group of the ester. This redistribution of electron density is critical in defining the molecule's reactivity and the nature of its intermolecular interactions. For instance, studies on related fluorinated benzoates have shown that electron-withdrawing substituents can increase reaction rates in certain catalytic processes by creating a partial negative charge buildup at the transition state nih.gov.
| Electronic Effect | Description | Consequence for this compound |
| Inductive Effect (-I) | Electron density is withdrawn through sigma (σ) bonds by the highly electronegative fluorine atoms. | The 1,1-difluoroethyl group acts as a strong electron-withdrawing group, reducing electron density in the benzene ring. |
| Bond Polarization | Significant difference in electronegativity between Carbon and Fluorine leads to highly polar C-F bonds. | Creates a large local dipole moment within the difluoroethyl group, impacting intermolecular forces. |
| Aromatic Ring Deactivation | The electron-withdrawing nature of the substituent pulls electron density from the π-system of the benzene ring. | Reduces the ring's reactivity towards electrophilic aromatic substitution compared to unsubstituted ethyl benzoate. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity.
While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, general principles of physical organic chemistry allow for a qualitative prediction. The strong electron-withdrawing nature of the 1,1-difluoroethyl group is expected to lower the energy of both the HOMO and the LUMO relative to a non-fluorinated analogue like ethyl p-ethylbenzoate. The stabilization of the LUMO, in particular, would make the molecule a better electron acceptor. Computational studies on other aromatic compounds show that FMO energy gaps remain relatively consistent across different solvents, indicating that the intrinsic electronic structure is the primary determinant of stability dntb.gov.ua. Natural Bond Orbital (NBO) analysis on similar complex molecules often reveals strong stabilization energies from lone pair donations to antibonding orbitals, which enhances delocalization dntb.gov.ua.
| Orbital Property | General Description | Expected Influence of the 1,1-Difluoroethyl Group |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Lowered due to the electron-withdrawing nature of the substituent. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Significantly lowered, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The net effect on the gap is complex, but a large gap generally implies higher kinetic stability. |
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable single bonds, giving rise to multiple possible three-dimensional arrangements, or conformations. Computational data indicates the presence of three primary rotatable bonds chemscene.com. These are the bonds connecting the ethyl ester group to the carbonyl carbon, the ether oxygen to the ethyl group, and the difluoroethyl group to the aromatic ring.
| Rotatable Bond | Location in Molecule | Significance for Conformation |
| C(aryl) — C(carbonyl) | Between the benzene ring and the ester group | Rotation affects the planarity and conjugation between the ring and the C=O group. |
| C(carbonyl) — O(ether) | Within the ester functional group | Rotation determines the orientation of the ethyl chain relative to the carbonyl oxygen. |
| O(ether) — C(ethyl) | Between the ether oxygen and the ethyl chain | This rotation alters the position of the terminal methyl group, contributing to the overall shape. |
Molecular Recognition Studies (excluding biological targets)
Molecular recognition hinges on the specific, non-covalent interactions between molecules. The electronic and structural features of this compound define its capacity for such interactions in solution and in the solid state.
A critical aspect of molecular recognition is hydrogen bonding. A hydrogen bond donor is a molecule that supplies a hydrogen atom bonded to a highly electronegative atom (typically N, O, or F).
Computational analyses confirm that this compound has zero hydrogen bond donor sites chemscene.com. This is because all of its hydrogen atoms are bonded to carbon. In contrast, it possesses two hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the ether oxygen (C-O-C) of the ester group, both of which have lone pairs of electrons capable of accepting a hydrogen bond from a suitable donor chemscene.com. This distinction is fundamental. While it cannot initiate a hydrogen bond by donating a proton, it can participate by accepting one. This is in stark contrast to related molecules like ethyl 4-amino-3,5-di-fluoro-benzoate, where the amino (-NH₂) group provides active hydrogen bond donor sites, allowing it to form extensive hydrogen-bonded networks nih.govnih.gov.
| Hydrogen Bonding Capacity | Count | Structural Justification |
| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to electronegative atoms like oxygen or nitrogen. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the ester ether oxygen possess lone pairs of electrons. chemscene.com |
In the absence of strong hydrogen bond donation, the intermolecular interactions of this compound are governed by other non-covalent forces. In both solution and the solid state, these interactions dictate properties like solubility, boiling point, and crystal packing.
The primary forces at play are:
Van der Waals Forces: These ubiquitous, weaker forces (specifically London dispersion forces) are present due to temporary fluctuations in electron density and increase with molecular size and surface area.
Weak Hydrogen Bonds: While not a classical H-bond donor, weak interactions of the type C-H···O and C-H···F may occur. Crystal structures of similar fluorinated organic molecules show evidence of such short contacts, which contribute to the stability of the crystal lattice nih.govnih.gov.
π-π Stacking: The electron-deficient nature of the benzene ring (due to the electron-withdrawing substituent) could favor interactions with electron-rich aromatic systems. However, face-to-face stacking with other molecules of its kind is also possible, contributing to crystal packing, a phenomenon observed in many aromatic compounds nih.govnih.gov.
These combined interactions define how the molecules organize themselves in a crystal lattice and how they are solvated in different media.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Ethyl 4-(1,1-difluoroethyl)benzoate, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be required for a complete structural assignment.
¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the ethyl group. The protons on the benzene ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to two and three protons, respectively. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the ester and the difluoroethyl groups.
¹³C-NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing lower intensity), the carbons of the ethyl group, and the carbons of the 1,1-difluoroethyl group. The carbon atom attached to the two fluorine atoms would exhibit a characteristic triplet in the proton-coupled spectrum due to carbon-fluorine coupling.
¹⁹F-NMR is a powerful technique specifically for characterizing fluorine-containing compounds. For this compound, the two equivalent fluorine atoms of the difluoroethyl group would give rise to a single signal in the ¹⁹F-NMR spectrum. The coupling of these fluorine atoms with the adjacent methyl protons would result in this signal appearing as a quartet. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound (C₁₁H₁₂F₂O₂) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the molecular formula of a newly synthesized or isolated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in complex mixtures. The liquid chromatograph would separate the target compound from any impurities or other components, which are then introduced into the mass spectrometer for detection and identification. This technique is also invaluable for monitoring the progress of reactions that synthesize or involve this compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
Although specific crystallographic data for this compound are not publicly available in the reviewed literature, a hypothetical analysis would reveal key structural features. The data would confirm the planar geometry of the benzene ring and the conformation of the ethyl ester and 1,1-difluoroethyl groups relative to the ring. Of particular interest would be the torsion angles defining the orientation of the substituents, as these can influence the molecule's packing in the crystal lattice and its interactions with other molecules. Intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, which are common in organofluorine compounds, would also be elucidated.
The table below illustrates the type of crystallographic data that would be obtained from such an analysis. The values are hypothetical and serve as an example of what a crystallographic report for a similar organic molecule might contain.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₁H₁₂F₂O₂ |
| Formula Weight | 214.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.375 |
| Absorption Coeff. (mm⁻¹) | 0.130 |
| F(000) | 448 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection | 2.0 to 25.0 |
| Reflections collected | 3500 |
| Independent reflections | 1800 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.15 |
| Goodness-of-fit on F² | 1.05 |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are indispensable tools for monitoring the progress of chemical reactions and for the purification of the desired products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of aromatic compounds like this compound due to their high resolution and sensitivity. wur.nl
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating components of a mixture. nih.gov In the synthesis of this compound, HPLC can be used to monitor the consumption of starting materials and the formation of the product in real-time. rsc.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproducts.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sigmaaldrich.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. The table below provides an example of typical HPLC conditions that could be used for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Retention Time (Product) | ~5-10 min (dependent on mobile phase composition) |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. wur.nl This results in significantly faster analysis times, higher resolution, and improved sensitivity. For the synthesis of this compound, UPLC would be particularly advantageous for high-throughput screening of reaction conditions or for the rapid analysis of a large number of samples.
The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher pressures. A UPLC method for this compound would also likely use a reversed-phase column and a UV or mass spectrometry (MS) detector. The use of a UPLC-MS system would provide not only retention time data but also mass information, which is highly valuable for confirming the identity of the product and any impurities. The shorter analysis times of UPLC also make it an excellent choice for purification, as it can speed up the process of isolating the pure compound from the reaction mixture.
Potential Applications in Advanced Organic Synthesis and Chemical Sciences
Utility as a Versatile Synthetic Intermediate
The reactivity of the functional groups present in Ethyl 4-(1,1-difluoroethyl)benzoate—the ester and the difluoroethyl-substituted aromatic ring—positions it as a versatile intermediate for the synthesis of a wide array of more complex molecules.
The 1,1-difluoroethyl moiety is a valuable pharmacophore in medicinal chemistry. The presence of this group in this compound allows for its use as a starting material to generate other, more elaborate fluorinated building blocks. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 4-(1,1-difluoroethyl)benzoic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, through standard synthetic transformations. These new derivatives, all containing the core 4-(1,1-difluoroethyl)phenyl structure, can then be used in a range of coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to construct larger, more complex fluorinated molecules. For instance, the bromo-analog, 1-bromo-4-(1,1-difluoroethyl)benzene, is a known building block used in cross-coupling reactions sigmaaldrich.com. This suggests that derivatives of this compound could be similarly employed.
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability nih.gov. The 1,1-difluoroethyl group is of particular interest as it can act as a bioisostere for other functional groups, such as a hydroxyl or a thiol group, while offering improved properties. This compound can serve as a key intermediate in the synthesis of novel bioactive analogs for research purposes. For example, the benzoate (B1203000) scaffold is present in numerous biologically active compounds. By incorporating the 1,1-difluoroethyl group, medicinal chemists can systematically probe the structure-activity relationships (SAR) of a given class of compounds. The synthesis of various benzoate derivatives for applications in medicinal chemistry, such as antiplatelet agents, has been reported, highlighting the importance of this class of compounds in drug discovery.
The unique electronic properties conferred by the difluoroethyl group can be harnessed in the design of new chemical reagents with specialized reactivity.
While this compound itself is not a difluoromethylating agent, its core structure could be a component in the design of new reagents for introducing the difluoromethyl (CHF₂) or related difluoroalkyl groups into other molecules. The development of novel difluoromethylation and difluoroalkylation reagents is an active area of research. For example, some reagents are designed to release a difluorocarbene or a difluoromethyl radical under specific reaction conditions. The stability of the 4-(ethoxycarbonyl)phenyl group could potentially be leveraged to create a stable yet reactive precursor for such transformations, although specific examples involving this exact compound are not yet prevalent in the literature.
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.
The synthesis of fluorinated compounds on a large scale presents unique challenges. General principles of process chemistry, such as minimizing the number of synthetic steps, using readily available and less hazardous starting materials, and developing robust purification methods, are crucial. Research into the scalable synthesis of fluorinated aromatics is ongoing researchgate.net. While specific process chemistry studies on this compound are not widely published, the development of efficient and scalable methods for the introduction of the 1,1-difluoroethyl group into aromatic rings is a key area of focus. Such research would be directly applicable to improving the industrial production of this and related compounds. The optimization would likely involve exploring different catalytic systems, reaction solvents, and purification techniques to maximize yield and purity while minimizing cost and environmental impact.
Incorporation into Functional Materials
The strategic incorporation of fluorinated building blocks into functional materials is a rapidly advancing area of chemical science. The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make it a valuable element in the design of novel materials. This compound, with its combination of a rigid aromatic core, a reactive ester group, and a polar difluoroethyl moiety, presents itself as a promising candidate for the development of specialized functional materials. This section will explore the potential of this compound in the creation of advanced polymers and ligands, moving beyond its direct use in pharmaceuticals or agrochemicals.
Development of Specialized Polymers or Ligands with Difluoroethylated Moieties (Analogy from other benzoate derivatives)
The development of new polymers and ligands is often driven by the desire to fine-tune their physical, chemical, and electronic properties for specific applications. The introduction of fluorinated groups is a well-established strategy to achieve this. By drawing analogies from other benzoate derivatives and considering the specific attributes of the 1,1-difluoroethyl group, the potential of this compound in this field can be elucidated.
The presence of the 1,1-difluoroethyl group can significantly influence the properties of a polymer. Fluorination is known to enhance thermal stability and chemical resistance in polymers. Furthermore, the high electronegativity of fluorine atoms can alter the electronic properties of the polymer, impacting factors like the dielectric constant and charge mobility. nih.govrsc.org Research on polymers containing a difluoroethyl group, such as poly[(N-2,2-difluoroethyl)acrylamide], has highlighted the role of this moiety in influencing the thermoresponsive properties of the polymer in aqueous solutions. researchgate.netresearchgate.net
In the context of ligands for metal complexes, the difluoroethyl group can play a crucial role in modulating the ligand's electronic and steric properties. The electron-withdrawing nature of the two fluorine atoms can affect the electron density on the benzoate ring and the coordinating atoms, thereby influencing the stability and reactivity of the resulting metal complex. nih.gov The development of metal-organic frameworks (MOFs) often utilizes ligands with specific functionalities to control the pore size, stability, and catalytic activity of the framework. scispace.comepfl.ch The incorporation of fluorinated ligands has been shown to enhance the hydrolytic stability and affinity for certain molecules, such as carbon dioxide. rsc.org
The synthesis of polymers from benzoate derivatives can be achieved through various polymerization techniques. For instance, benzoate derivatives can be functionalized to act as monomers in condensation polymerization or as chain-transfer agents in radical polymerization. The ester group of this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in the synthesis of polyesters or polyamides.
The following table provides a hypothetical comparison of properties that might be expected from a polymer derived from this compound compared to a non-fluorinated analogue, based on general principles of fluorine chemistry in materials science.
| Property | Polymer from Non-Fluorinated Benzoate | Expected Property of Polymer from this compound | Rationale |
| Thermal Stability | Moderate | High | Strong C-F bonds |
| Chemical Resistance | Good | Excellent | Inertness of C-F bonds |
| Dielectric Constant | Lower | Higher | High polarity of C-F bonds |
| Hydrophobicity | Moderate | Increased | Presence of fluorinated alkyl group |
| Solubility | Soluble in common organic solvents | Potentially altered solubility profile | Influence of the polar difluoroethyl group |
Similarly, when used as a ligand in coordination chemistry, the difluoroethylated benzoate could offer distinct advantages. The table below outlines potential differences in the properties of a metal complex with a ligand derived from this compound compared to a non-fluorinated benzoate ligand.
| Property | Metal Complex with Non-Fluorinated Benzoate Ligand | Expected Property of Metal Complex with Difluoroethylated Benzoate Ligand | Rationale |
| Lewis Acidity of Metal Center | Moderate | Increased | Electron-withdrawing effect of the difluoroethyl group |
| Catalytic Activity | Varies | Potentially enhanced for specific reactions | Modified electronic properties of the metal center |
| Stability of the Complex | Good | Potentially higher | Stronger metal-ligand interactions due to electronic effects |
| Intermolecular Interactions | Standard van der Waals and π-π stacking | Potential for specific F-H or F-π interactions | Unique properties of fluorine |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(1,1-difluoroethyl)benzoate, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Key Steps :
Substrate Preparation : Start with ethyl 4-aminobenzoate or similar precursors (e.g., uses ethyl 4-aminobenzoate for deamination reactions).
Fluorination : Introduce difluoroethyl groups via nucleophilic substitution or catalytic methods. For example, describes gold-catalyzed fluoroarylation of gem-difluoroallenes.
Purification : Use column chromatography or recrystallization (e.g., highlights solvent evaporation under reduced pressure).
- Optimization Parameters :
-
Temperature : Reflux in ethanol (78°C) with glacial acetic acid as a catalyst ().
-
Catalysts : Gold(I) complexes for fluorinated alkene construction ().
-
Solvent Choice : Ethanol or dioxane for polar intermediates ().
- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry of fluorinating agents (e.g., tetramethylthiuram disulfide in ).
Reference :
Table 1: Synthesis Optimization Parameters
Step Solvent Catalyst Temperature Yield Range Precursor Activation Ethanol Glacial Acetic Acid Reflux (~78°C) 60-75% Fluorination Dioxane Gold(I) Complex 80-100°C 40-55% Purification Ethyl Acetate N/A Room Temp >90% purity - Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry of fluorinating agents (e.g., tetramethylthiuram disulfide in ).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5-8.0 ppm) and difluoroethyl groups (δ 4.0-4.5 ppm for -CF₂CH₃). confirms structures via NMR.
- 19F NMR : Detect fluorine environments (e.g., δ -110 to -120 ppm for -CF₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺. uses MS for structural validation.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. employs TLC for reaction monitoring.
Reference :
Q. How can solubility and stability challenges be addressed during experimental handling?
Methodological Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Ethanol is effective for recrystallization ().
- Stability :
- Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of ester groups.
- Avoid prolonged exposure to moisture ( highlight hygroscopic risks).
Reference :
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoroethyl group in catalytic transformations?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₂CH₃ group stabilizes transition states via inductive effects, facilitating nucleophilic attacks (e.g., ’s gold-catalyzed reactions).
- Catalytic Cycles : DFT studies can model gold(I) activation of difluoroallenes, revealing π-acid interactions with alkene moieties.
- Kinetic Analysis : Use stopped-flow NMR to track intermediate formation. Reference :
Q. How can computational modeling (e.g., DFT, MD) predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier orbitals (HOMO/LUMO) to assess electrophilicity.
Q. What strategies resolve crystallographic challenges (e.g., twinning, disorder) in X-ray diffraction studies?
Methodological Answer:
Q. How can contradictory data in biological activity assays be systematically analyzed?
Methodological Answer:
- Dose-Response Curves : Replicate assays with varying concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies.
- Control Experiments : Test stability in assay buffers (e.g., PBS at pH 7.4) to rule out compound degradation.
- Statistical Tools : Apply ANOVA or Bayesian inference to assess significance (p < 0.05). Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
